
3-Bromo-6-isothiocyanato-2-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-6-isothiocyanato-2-methylpyridine is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of a bromine atom at the third position, an isothiocyanate group at the sixth position, and a methyl group at the second position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-isothiocyanato-2-methylpyridine typically involves the bromination of 2-methylpyridine followed by the introduction of the isothiocyanate group. One common method is as follows:
Bromination: 2-Methylpyridine is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to yield 3-bromo-2-methylpyridine.
Isothiocyanation: The brominated product is then reacted with thiophosgene (CSCl2) or potassium thiocyanate (KSCN) under basic conditions to introduce the isothiocyanate group at the sixth position.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-6-isothiocyanato-2-methylpyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles, forming thiourea derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents like dimethylformamide (DMF).
Addition Reactions: Reagents like primary amines (R-NH2) in the presence of a base such as triethylamine (Et3N).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products
Nucleophilic Substitution: Products such as 3-azido-6-isothiocyanato-2-methylpyridine.
Addition Reactions: Thiourea derivatives.
Oxidation and Reduction: Various oxidized or reduced forms of the original compound.
Aplicaciones Científicas De Investigación
3-Bromo-6-isothiocyanato-2-methylpyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Bromo-6-isothiocyanato-2-methylpyridine depends on its interaction with specific molecular targets. The isothiocyanate group is known to react with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This can lead to the disruption of key biological pathways, making the compound useful in medicinal chemistry for the development of enzyme inhibitors.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-6-methylpyridine: Lacks the isothiocyanate group, making it less reactive in certain types of chemical reactions.
3-Bromo-2-methylpyridine: Similar structure but without the isothiocyanate group, leading to different reactivity and applications.
6-Isothiocyanato-2-methylpyridine:
Uniqueness
3-Bromo-6-isothiocyanato-2-methylpyridine is unique due to the presence of both bromine and isothiocyanate groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a broader range of applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
1360886-59-4 |
|---|---|
Fórmula molecular |
C7H5BrN2S |
Peso molecular |
229.10 g/mol |
Nombre IUPAC |
3-bromo-6-isothiocyanato-2-methylpyridine |
InChI |
InChI=1S/C7H5BrN2S/c1-5-6(8)2-3-7(10-5)9-4-11/h2-3H,1H3 |
Clave InChI |
BRYVCKZNXDDZJV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=N1)N=C=S)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


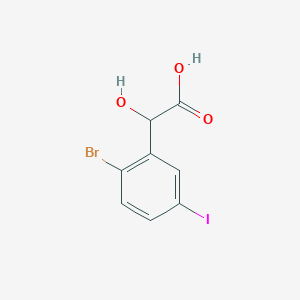
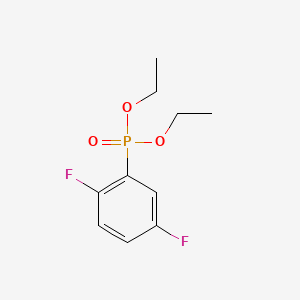
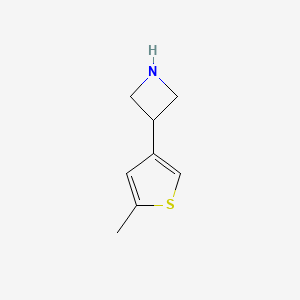

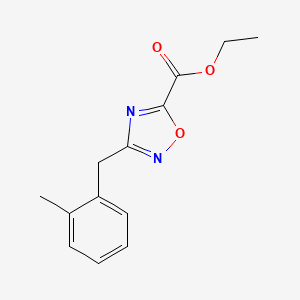
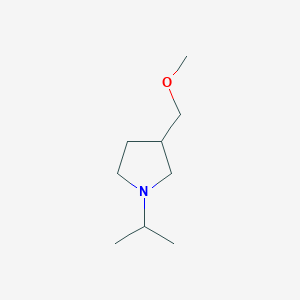




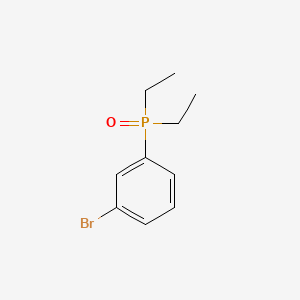
![1-[(6-Methyl-3-pyridyl)methyl]guanidine](/img/structure/B13695811.png)

![Triisopropyl[(6-methyl-3,4-dihydro-1-naphthyl)oxy]silane](/img/structure/B13695828.png)
